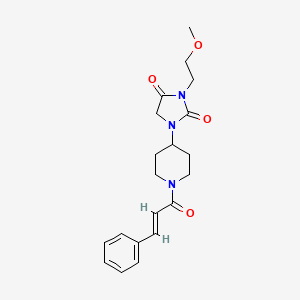

1-(1-Cinnamoylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-27-14-13-22-19(25)15-23(20(22)26)17-9-11-21(12-10-17)18(24)8-7-16-5-3-2-4-6-16/h2-8,17H,9-15H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDRVFCAYMZYCM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cinnamoylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Core Structure : Imidazolidine-2,4-dione

- Functional Groups : Cinnamoyl and methoxyethyl substituents

The synthesis of similar imidazolidin-2,4-dione derivatives often involves reactions with various amino acids and isocyanates, leading to a range of bioactive compounds. For instance, studies have shown that derivatives synthesized through these methods exhibit significant pharmacological properties .

1. Antinociceptive Activity

Research indicates that imidazolidin-2,4-dione derivatives show promising antinociceptive effects. In animal models, certain derivatives have demonstrated the ability to modulate pain pathways, suggesting potential applications in pain management .

2. Cardiovascular Effects

A notable derivative, IM-7, has been studied for its cardiovascular effects. It induced hypotension and bradycardia in rats, likely due to reduced peripheral resistance and endothelial muscarinic receptor activation. The compound's effects were significant at doses ranging from 10 to 30 mg/kg .

3. Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

Recent studies have highlighted that compounds related to this compound can act as inhibitors of LYP, a target for autoimmune diseases. For example, derivatives exhibited IC50 values between 2.85 and 6.95 μM, with one compound showing competitive inhibition properties .

Biological Activity Summary Table

Case Study 1: Antinociceptive Effects

In a controlled study involving rodents, the administration of imidazolidine derivatives resulted in a significant reduction in pain responses measured by the Hot Plate test. The results indicated that these compounds could be potential candidates for developing new analgesics.

Case Study 2: Cardiovascular Impact

A series of experiments assessed the cardiovascular impact of IM-7 on rat models. The findings revealed dose-dependent hypotensive effects and bradycardia, suggesting that these compounds may influence vascular tone through endothelial mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related imidazolidine-2,4-dione derivatives:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The cinnamoyl group in the target compound contrasts with Compound B’s piperazine-propyl chain. While the latter demonstrates α₁-adrenoreceptor affinity and antiarrhythmic activity , the cinnamoyl group’s aromaticity may favor interactions with CNS receptors or enzymes. Furazidine’s nitrofuryl group is essential for antimicrobial activity, a property absent in the target compound due to structural divergence .

Polarity and Solubility :

- The 2-methoxyethyl group in the target compound and Compound D enhances water solubility compared to Compound E ’s trifluoroethyl group, which increases lipophilicity .

In contrast, the target compound’s cinnamoyl group may facilitate membrane penetration due to its lipophilic nature.

Q & A

Q. What are the established synthetic routes for the imidazolidine-2,4-dione core structure in this compound?

The imidazolidine-2,4-dione scaffold is typically synthesized via cyclization reactions. For example, imidazolidine-2,4-dione derivatives can be prepared by reacting hydantoin intermediates with alkylating agents under basic conditions. Lawesson’s reagent has been employed to introduce thioamide groups, as demonstrated in the synthesis of structurally similar compounds . Key steps include refluxing in anhydrous dioxane and monitoring reaction progress via mass spectrometry to confirm sulfur substitution (e.g., m/z shifts from 243.035 to 259.013) .

Q. How can X-ray crystallography be utilized to resolve the stereochemistry of the cinnamoylpiperidinyl substituent?

Single-crystal X-ray diffraction is a gold standard for structural elucidation. For instance, the crystal structure of 1-(4-methoxyphenyl)imidazolidine-2,4-dione was resolved at 113 K, revealing bond lengths (mean C–C = 0.002 Å) and confirming planarity of the imidazolidine ring. Similar methodologies can be applied to analyze the cinnamoylpiperidinyl moiety, with refinement parameters (e.g., R factor = 0.064) ensuring accuracy .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

- FT-IR : Identifies functional groups (e.g., ν(C=O) at 1674 cm⁻¹ for amide bonds, ν(N-H) at 3209–3388 cm⁻¹) .

- NMR : Confirms substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm in ¹H NMR).

- Mass spectrometry : Validates molecular ion peaks and reaction progress (e.g., m/z shifts during sulfur substitution) .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the methoxyethyl group). To mitigate this:

- Perform stability studies in simulated biological fluids (e.g., plasma half-life assays).

- Use radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) to track metabolite formation .

- Optimize dosing regimens in animal models to account for rapid clearance .

Q. What experimental designs are recommended to evaluate the impact of structural modifications on cognitive dysfunction-related activity?

- In vitro models : Assess acetylcholinesterase inhibition or NMDA receptor modulation using hippocampal neuron cultures.

- In vivo models : Utilize Morris water maze or novel object recognition tests in rodents.

- Structural analogs : Compare derivatives with varying substituents (e.g., replacing cinnamoyl with phenylacetyl) to establish structure-activity relationships (SAR) .

Q. How can computational methods enhance the optimization of this compound’s pharmacokinetic profile?

- Molecular docking : Predict binding affinities to target proteins (e.g., histone deacetylases) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.

- MD simulations : Analyze conformational stability of the piperidinyl group in aqueous environments .

Q. What strategies mitigate side reactions during the synthesis of sulfur-containing analogs of this compound?

- Use inert atmospheres (e.g., argon) to prevent oxidation of thioamide groups.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitor reaction progress with TLC or HPLC to isolate desired products from byproducts (e.g., disulfide formation) .

Methodological Notes

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to resolve overlapping signals.

- Crystallography : Ensure crystal quality by slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) .

- Bioactivity assays : Include positive controls (e.g., fluoxetine for serotonin reuptake studies) and validate results with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.